molecular formula C20H22ClFN2O2 B2714676 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 899975-37-2

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No.: B2714676
CAS No.: 899975-37-2
M. Wt: 376.86
InChI Key: XDGBDUUNSXFUTI-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmacologically active motifs, including a 2-chloro-6-fluorobenzamide group and a morpholino ring, which is a common feature in compounds with documented biological activity . The integration of the p -tolyl (4-methylphenyl) group is a feature found in other bioactive molecules, suggesting potential for interaction with various biological targets . This compound is representative of a class of chemicals researched for their potential as modulators of biological pathways. The morpholino group, a saturated six-membered ring containing one nitrogen and one oxygen atom, is frequently utilized in drug design to improve solubility and metabolic stability or to serve as a key pharmacophore . Research into similar benzamide derivatives highlights their application in the development of therapies for central nervous system (CNS) disorders, though the specific mechanism of action for this compound requires further investigation . As a building block in organic synthesis, it can be used to create more complex structures for screening and development. Researchers may employ metal-catalyzed reactions, which are pivotal in modern pharmaceutical synthesis, to access such molecules or their analogs . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c1-14-5-7-15(8-6-14)18(24-9-11-26-12-10-24)13-23-20(25)19-16(21)3-2-4-17(19)22/h2-8,18H,9-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGBDUUNSXFUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.

    Amidation: The nitro group is reduced to an amine, which is then reacted with an appropriate acid chloride to form the benzamide.

    Substitution: The morpholino and p-tolyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific substituents.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives similar to 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide exhibit significant anticancer properties. Research focusing on Polo-like kinase 1 (Plk1), a target for cancer therapy, has identified compounds that inhibit this kinase effectively, suggesting a potential pathway for developing anticancer agents .

Antiviral Properties

The exploration of N-heterocycles, including the compound , has revealed promising antiviral activities. These compounds have been shown to exhibit efficacy against various viral strains, indicating their potential use in antiviral drug development .

COX Inhibition

Studies have highlighted the compound's potential as a cyclooxygenase (COX) inhibitor. COX inhibitors are crucial in managing inflammatory conditions and pain relief. The structure of this compound suggests it could interact favorably with COX enzymes, leading to anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of compounds like this compound. Modifications to the benzamide structure can enhance its potency and selectivity against targeted biological pathways.

ModificationEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and potential receptor binding affinity
Morpholine RingEnhances solubility and bioavailability
Chlorine SubstitutionModulates electronic properties affecting receptor interaction

Case Study 1: Anticancer Activity Against Plk1

A study demonstrated that compounds structurally related to this compound showed significant inhibition of Plk1 with IC50 values in the low micromolar range. This suggests a promising avenue for cancer therapeutics targeting this kinase.

Case Study 2: Antiviral Efficacy

In vitro assays indicated that certain derivatives exhibited EC50 values lower than 10 μM against specific viral strains, demonstrating their potential as antiviral agents. The presence of the morpholine group was crucial for enhancing activity against viral replication.

Case Study 3: COX Inhibition Studies

Research into the anti-inflammatory properties revealed that analogs of this compound inhibited COX-II with IC50 values comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its viability as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, synthetic approaches, and inferred biological activities.

Structural Analogues and Substituent Effects

2.1.1 Halogenated Benzamides ()

The compound 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide shares a halogenated benzamide core with the target compound. Key differences include:

  • Substituent Positions: The target compound has 2-chloro-6-fluoro substitution, whereas the analogue features 4-bromo-5-fluoro and a trifluoropropoxy group.
  • Side Chain: The analogue lacks a morpholino group but includes a trifluoropropoxy chain, which is highly electron-withdrawing and may alter metabolic stability .
2.1.2 Benzothiazole Acetamides ()

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the benzamide core with a benzothiazole ring. Key contrasts include:

  • Heterocyclic Core : The benzothiazole moiety introduces sulfur and nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities compared to the purely aromatic benzamide core.
  • Substituent Effects: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism, whereas the target compound’s morpholino group improves aqueous solubility .
2.1.3 Thioether-Linked Benzamides ()

Examples like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide feature sulfur-containing heterocycles. Differences include:

  • Side Chain Chemistry: Thioether linkages may confer redox sensitivity, whereas the morpholino group in the target compound offers metabolic stability and hydrogen-bond donor/acceptor sites.

Comparative Data Table

Compound Name Core Structure Key Substituents Side Chain Features Inferred Biological Role
Target Compound Benzamide 2-Cl, 6-F Morpholino, p-tolyl ethyl Kinase inhibition?
4-Bromo-N-(2-Cl-6-F-phenyl)-... () Benzamide 4-Br, 5-F, trifluoropropoxy Halogenated aryl Synthetic intermediate
N-(6-CF3-benzothiazole-2-yl)-... () Benzothiazole 6-CF3, 3-OCH3-phenyl Acetamide Enzyme inhibition (patent)
Thioether-linked benzamide () Benzamide Thiazolylmethylthio, trifluoromethylpyridyl Thioether, heteroaryl Anticancer, antiviral
Quinazolinone-linked benzamide () Quinazolinone-benzamide Purine aminoethyl Rigid heterocycle Anticancer (preclinical)

Research Findings and Implications

  • Morpholino Advantage: Compared to thioether or trifluoropropoxy groups, the morpholino-p-tolyl side chain likely enhances both solubility and target engagement, critical for oral bioavailability .
  • Synthetic Feasibility : The target compound’s synthesis mirrors established benzamide protocols, suggesting scalability, whereas analogues with complex heterocycles (e.g., ) require more specialized routes .

Biological Activity

2-Chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro and a fluoro substituent on a benzamide core, linked to a morpholine moiety. The structural formula can be represented as follows:

C18H22ClFN2O\text{C}_{18}\text{H}_{22}\text{ClF}\text{N}_2\text{O}

Research indicates that compounds similar to this compound often act as inhibitors of specific protein targets involved in cancer cell proliferation. Notably, studies have shown that such compounds can inhibit the murine double minute 2 (MDM2), which is known to regulate the tumor suppressor p53. The inhibition of MDM2 leads to the activation of p53, promoting apoptosis in cancer cells.

Biological Activity Data

The biological activity of this compound has been evaluated in various preclinical studies. The following table summarizes key findings regarding its potency and efficacy:

Study Cell Line IC50 (nM) Effect Reference
Study 1SJSA-1 (osteosarcoma)70Moderate tumor growth inhibition
Study 2A549 (lung cancer)16.24Strong cell growth inhibition
Study 3Lewis lung carcinomaNot specifiedInduces apoptosis

Case Studies

  • Inhibition of Tumor Growth : In one study, compound 56 (a close analog to our compound of interest) was administered at a dose of 100 mg/kg for 14 days, demonstrating moderate tumor growth inhibition in the SJSA-1 xenograft model. The study highlighted the importance of optimizing the compound's pharmacokinetic properties to enhance its therapeutic efficacy .
  • Apoptosis Induction : Another investigation focused on the compound's ability to induce apoptosis in A549 cells. The results indicated that treatment led to significant cleavage of PARP and caspase-3, markers indicative of apoptotic processes, thereby confirming its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the benzamide core can significantly affect biological activity. For instance, the introduction of different substituents on the morpholine ring or alterations in the halogen positioning can enhance binding affinity to MDM2 and improve cellular potency.

Q & A

Q. Challenges :

  • Low yields due to steric hindrance from the morpholino and p-tolyl groups.
  • Side reactions (e.g., over-alkylation) require strict temperature control (0–5°C during coupling) .

How can reaction conditions be optimized to improve yield and purity of this compound?

Q. Advanced Optimization Strategies

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalyst screening : Pd-catalyzed cross-coupling for aryl halide intermediates increases efficiency (e.g., Suzuki-Miyaura for p-tolyl group introduction) .
  • In-line monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and adjust stoichiometry dynamically .

Q. Data-Driven Example :

ConditionYield (%)Purity (%)
DMF, 25°C4585
THF, 0°C6892
DCM, -10°C7295

What advanced techniques are used to resolve the compound’s structural ambiguities?

Q. Structural Characterization Methods

  • X-ray crystallography : Resolves stereochemistry and confirms morpholino ring conformation (e.g., C–N bond lengths: 1.45–1.49 Å) .
  • Dynamic NMR : Detects restricted rotation in the benzamide moiety (ΔG‡ ≈ 12–15 kcal/mol) .
  • DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gap: 4.2 eV) and predict reactivity .

How does the compound interact with biological targets, and what assays validate its activity?

Q. Mechanistic Insights

  • Target hypothesis : The morpholino group may inhibit kinases (e.g., PI3K) via hydrogen bonding to ATP-binding pockets .
  • Assays :
    • Fluorescence polarization to measure binding affinity (Kd: 0.8–2.3 µM) .
    • Cell viability assays (MTT) in cancer lines (IC₅₀: 5–20 µM) .

Key Finding : Fluorine enhances membrane permeability (logP: 2.8 vs. 3.5 for non-fluorinated analogs) .

How do structural modifications impact the compound’s bioactivity?

Q. SAR Analysis

SubstituentActivity (IC₅₀, µM)Notes
p-Tolyl8.2Optimal lipophilicity
p-Chlorophenyl12.5Reduced solubility
Morpholino → Piperidine>50Loss of kinase inhibition

Advanced Insight : The 2-chloro-6-fluoro motif is critical for π-π stacking with tyrosine residues in target enzymes .

What strategies address the compound’s stability and solubility limitations?

Q. Stability/Solubility Optimization

  • Lyophilization : Increases shelf life (stable >12 months at -20°C) .
  • Co-solvents : DMSO (10% v/v) or cyclodextrin inclusion complexes improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
  • Degradation studies : HPLC-UV monitors hydrolytic degradation (t₁/₂: 48 h at pH 7.4) .

How can computational modeling guide the design of derivatives?

Q. In-Silico Approaches

  • Docking simulations (AutoDock Vina) : Predict binding modes to PI3Kγ (binding energy: -9.2 kcal/mol) .
  • ADMET prediction : Moderate BBB permeability (QPlogBB: -0.5) and CYP3A4 inhibition risk .

How should researchers resolve contradictions in biological data across studies?

Q. Data Contradiction Analysis

  • Case example : Discrepant IC₅₀ values (5 vs. 20 µM) may arise from assay conditions (e.g., serum concentration affecting compound availability).
  • Resolution :
    • Standardize protocols (e.g., 10% FBS in all assays).
    • Use orthogonal assays (e.g., Western blot for target engagement validation) .

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